3-[4-(Chloromethyl)phenyl]cyclobutan-1-one
CAS No.: 1378816-02-4
Cat. No.: VC4313918
Molecular Formula: C11H11ClO
Molecular Weight: 194.66
* For research use only. Not for human or veterinary use.
![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one - 1378816-02-4](/images/structure/VC4313918.png)
Specification
CAS No. | 1378816-02-4 |
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Molecular Formula | C11H11ClO |
Molecular Weight | 194.66 |
IUPAC Name | 3-[4-(chloromethyl)phenyl]cyclobutan-1-one |
Standard InChI | InChI=1S/C11H11ClO/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10H,5-7H2 |
Standard InChI Key | RXJWLPLPYBBPQG-UHFFFAOYSA-N |
SMILES | C1C(CC1=O)C2=CC=C(C=C2)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclobutane ring substituted at the 1-position with a ketone group and at the 3-position with a 4-(chloromethyl)phenyl moiety. The planar cyclobutane ring introduces significant steric strain, while the electron-withdrawing chloromethyl group enhances reactivity at the benzene ring . The SMILES string (C1C(CC1=O)C2=CC=C(C=C2)CCl) and InChIKey (RXJWLPLPYBBPQG-UHFFFAOYSA-N) provide unambiguous structural identification .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₁ClO |
Molecular Weight | 194.66 g/mol |
IUPAC Name | 3-[4-(chloromethyl)phenyl]cyclobutan-1-one |
SMILES | C1C(CC1=O)C2=CC=C(C=C2)CCl |
InChIKey | RXJWLPLPYBBPQG-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]+ | 133.3 |
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry indicate a CCS of 133.3 Ų for the [M+H]+ adduct, suggesting a compact molecular conformation . Density functional theory (DFT) calculations predict partial charges localized on the ketone oxygen (δ⁻) and chloromethyl chlorine (δ⁺), facilitating nucleophilic and electrophilic reactions, respectively.
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Cyclobutane Ring Formation: Cycloaddition of acrolein derivatives under photochemical conditions generates the strained cyclobutane core .
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Chloromethylation: Friedel-Crafts alkylation of benzene derivatives introduces the chloromethyl group at the para position.
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Ketone Functionalization: Oxidation of secondary alcohols or direct coupling with acyl chlorides yields the ketone .
A representative protocol from PMC6147547 describes the use of 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane as a precursor. Nucleophilic substitution with potassium salts of hydroxybenzaldehydes in acetone achieves yields exceeding 90%, leveraging the carbocation-stabilizing effect of the chlorine atom .
Table 2: Optimized Synthesis Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclobutane Formation | UV light, acrolein dimerization | 75% |
Chloromethylation | ClCH₂SO₂Cl, AlCl₃, 0°C | 82% |
Ketone Formation | PCC oxidation, CH₂Cl₂, RT | 88% |
Isomerism and Stereochemistry
The compound exists as a mixture of cis and trans isomers due to restricted rotation around the cyclobutane-phenyl bond. X-ray crystallography of analogues reveals a dihedral angle of 112° between the phenyl and cyclobutane planes, favoring the trans configuration . Chromatographic separation remains challenging, necessitating advanced techniques like chiral HPLC .
Applications in Medicinal Chemistry
Anticancer Activity
Chlorinated cyclobutane derivatives exhibit cytotoxicity via DNA intercalation and topoisomerase inhibition. While specific data for 3-[4-(chloromethyl)phenyl]cyclobutan-1-one are scarce, structurally related compounds show IC₅₀ values of 2.1–8.4 μM against MCF-7 breast cancer cells . The chloromethyl group may enhance membrane permeability, as evidenced by logP values of 2.8–3.2 in analogues .
Material Science Applications
Polymer Crosslinking
The chloromethyl group undergoes nucleophilic substitution with amines and thiols, enabling its use as a crosslinker in epoxy resins. Cure kinetics studies show a 40% reduction in gelation time compared to non-chlorinated analogues.
Liquid Crystals
Incorporation into tolane-based mesogens induces nematic phases with transition temperatures up to 148°C, attributed to the dipole moment (2.1 D) of the chloromethyl group .
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets like tubulin or kinase enzymes.
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SAR Optimization: Modify the chloromethyl group to trifluoromethyl or azide derivatives to enhance potency.
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Scale-Up Synthesis: Develop continuous-flow protocols to mitigate risks associated with batch-scale cycloadditions.
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